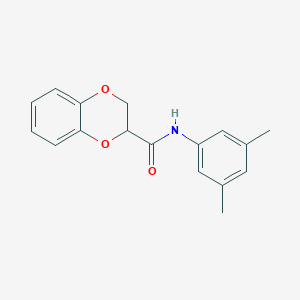![molecular formula C23H24N2 B5209557 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine](/img/structure/B5209557.png)
3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine, also known as BMS-986169, is a chemical compound that belongs to the class of pyridine derivatives. It is a highly potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine is a highly selective antagonist of the α7 nAChR, which is a type of receptor found in the brain and other tissues. By blocking the activity of this receptor, this compound is able to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include improving cognitive function, reducing inflammation, and modulating the release of neurotransmitters. The compound has also been shown to have a favorable safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine in lab experiments is its high potency and selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine. These include further studies on its potential therapeutic applications in diseases such as Alzheimer's disease and schizophrenia, as well as investigations into its mechanism of action and potential side effects. Additionally, there is potential for the development of new compounds based on the structure of this compound that may have even greater potency and selectivity for the α7 nAChR.
Synthesemethoden
The synthesis of 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine involves a multi-step process that starts with the reaction of 4-biphenylmethyl chloride with 2-piperidinone to form the intermediate 1-(4-biphenylylmethyl)-2-piperidinone. This intermediate is then reacted with 3-bromopyridine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. The compound has been shown to improve cognitive function and reduce inflammation in preclinical models of these diseases.
Eigenschaften
IUPAC Name |
3-[1-[(4-phenylphenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2/c1-2-7-20(8-3-1)21-13-11-19(12-14-21)18-25-16-5-4-10-23(25)22-9-6-15-24-17-22/h1-3,6-9,11-15,17,23H,4-5,10,16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWJGJZAVBWWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-7-(4-morpholinyl)-4,5,7,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide](/img/structure/B5209476.png)
amino]carbonyl}benzoate](/img/structure/B5209477.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5209482.png)
![1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5209489.png)
![4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5209490.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5209506.png)
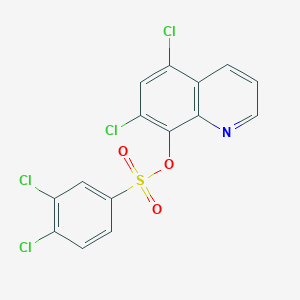
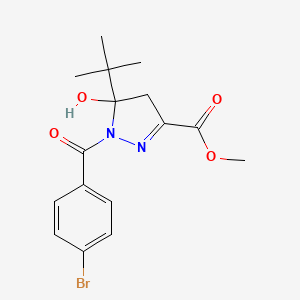
![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)
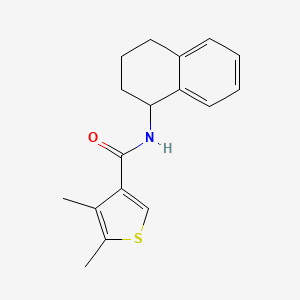
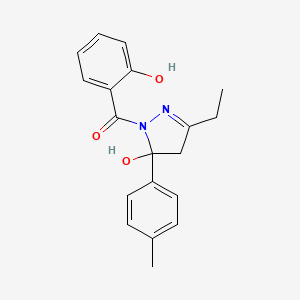
![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)
